

Spectroscopic Profile of 3-Cyclohexene-1,1-dimethanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyclohexene-1,1-dimethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **3-Cyclohexene-1,1-dimethanol**, a versatile building block in organic synthesis. The document outlines the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for researchers. Detailed experimental protocols are provided to ensure reproducibility, and a visual representation of its synthesis pathway is included for enhanced understanding.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of **3-Cyclohexene-1,1-dimethanol**.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|---------------|-------------|---|
| ~5.7 | Multiplet | 2H | Olefinic protons (-CH=CH-) |
| ~3.6 | Singlet | 4H | Methylene protons of the hydroxymethyl groups (-CH ₂ OH) |
| ~2.1 | Multiplet | 4H | Allylic protons (-CH ₂ -CH=) |
| ~1.8 | Multiplet | 2H | Aliphatic protons (-CH ₂ -) |
| ~2.5 | Broad Singlet | 2H | Hydroxyl protons (-OH) |

Note: Chemical shifts are referenced to a standard internal solvent signal.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---|
| ~127 | Olefinic carbons (-CH=CH-) |
| ~68 | Methylene carbons of the hydroxymethyl groups (-CH ₂ OH) |
| ~40 | Quaternary carbon (C(CH ₂) ₂) |
| ~25 | Allylic carbons (-CH ₂ -CH=) |
| ~22 | Aliphatic carbon (-CH ₂ -) |

Note: Chemical shifts are referenced to a standard internal solvent signal.

IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------------|
| ~3300 | Strong, Broad | O-H stretch (alcohol) |
| ~3025 | Medium | =C-H stretch (alkene) |
| ~2920 | Strong | C-H stretch (alkane) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1440 | Medium | CH ₂ bend |
| ~1040 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment |
|-----|--------------------|--|
| 142 | Moderate | [M] ⁺ (Molecular Ion) |
| 124 | Moderate | [M - H ₂ O] ⁺ |
| 111 | Strong | [M - CH ₂ OH] ⁺ |
| 93 | High | [M - CH ₂ OH - H ₂ O] ⁺ or Retro-Diels-Alder fragment |
| 79 | High | Cyclohexadienyl cation |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer.

- Sample Preparation: Approximately 10-20 mg of **3-Cyclohexene-1,1-dimethanol** was dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

- **^1H NMR Acquisition:** Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra were obtained with proton decoupling. A spectral width of 0-220 ppm and a longer relaxation delay (5-10 seconds) were used to ensure quantitative observation of all carbon signals, including quaternary carbons.
- **Data Processing:** The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a standard FT-IR spectrometer.

- **Sample Preparation:** A small amount of liquid **3-Cyclohexene-1,1-dimethanol** was placed as a thin film between two potassium bromide (KBr) plates. Alternatively, for a solid sample, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or a pure KBr pellet) was recorded. The sample was then placed in the beam path, and the sample spectrum was acquired. A typical spectral range of $4000\text{--}400\text{ cm}^{-1}$ was used with a resolution of 4 cm^{-1} .
- **Data Processing:** The sample spectrum was ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed on a standard GC-MS system.

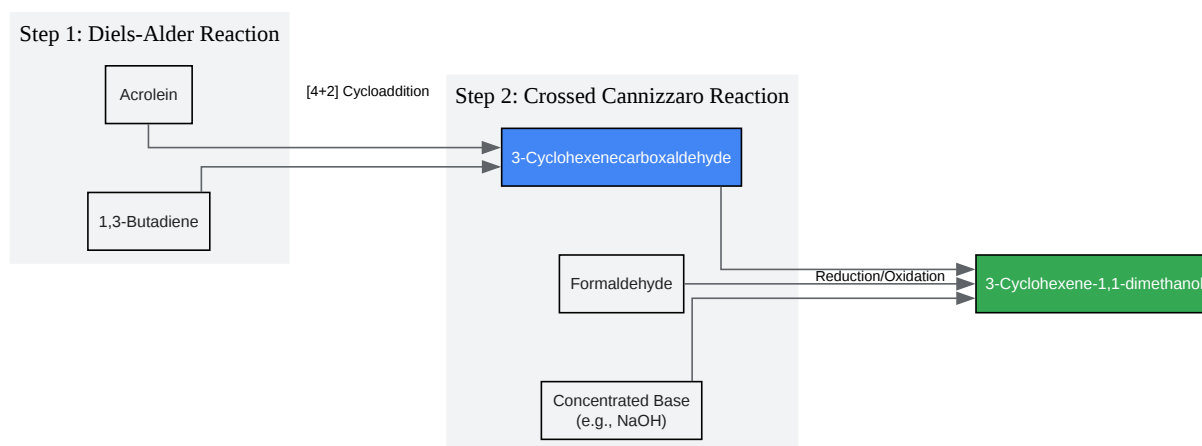
- **Sample Preparation:** A dilute solution of **3-Cyclohexene-1,1-dimethanol** was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Gas Chromatography:** A small volume (typically $1\text{ }\mu\text{L}$) of the solution was injected into the GC inlet. The sample was vaporized and carried by an inert gas (e.g., helium) through a

capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature was programmed to ramp from a low initial temperature to a final high temperature to ensure separation of the analyte from any impurities.

- **Mass Spectrometry:** As the compound eluted from the GC column, it entered the mass spectrometer's ion source. Electron ionization (EI) at 70 eV was used to generate charged fragments. The mass analyzer scanned a mass-to-charge (m/z) range of approximately 40-400 amu.
- **Data Analysis:** The resulting mass spectrum was analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern was compared with spectral libraries for confirmation.

Synthesis Workflow

The synthesis of **3-Cyclohexene-1,1-dimethanol** can be achieved through a two-step process starting from the Diels-Alder reaction of acrolein and 1,3-butadiene, followed by a crossed Cannizzaro reaction.

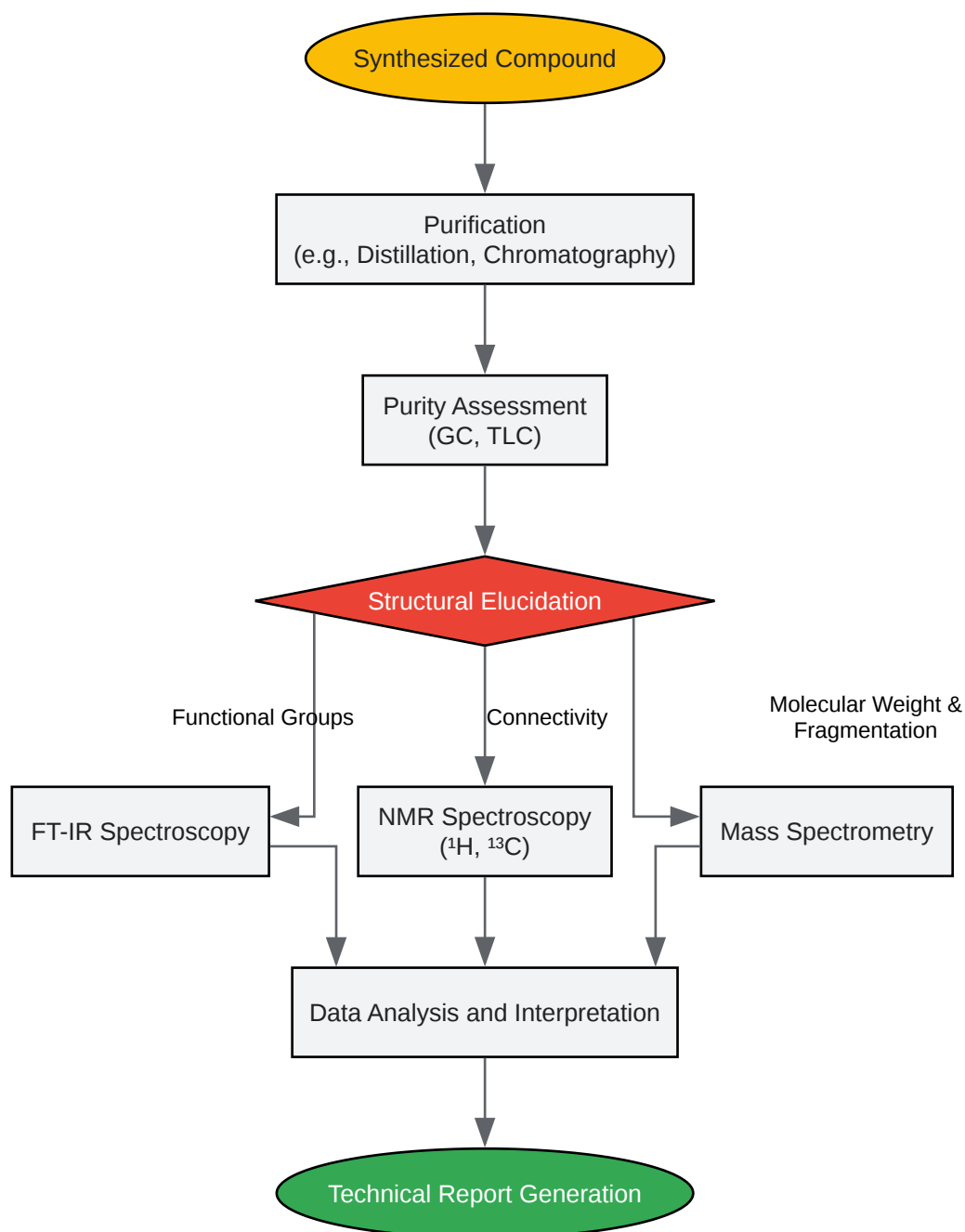


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Caption: Synthesis of **3-Cyclohexene-1,1-dimethanol**.

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical flow of experiments for the complete spectroscopic characterization of a synthesized organic compound like **3-Cyclohexene-1,1-dimethanol**.



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Caption: Experimental workflow for spectroscopic characterization.

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